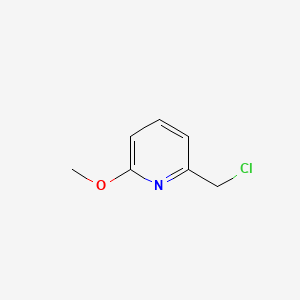

2-(Chloromethyl)-6-methoxypyridine

Description

Overview of Pyridine (B92270) Heterocycles in Synthetic Chemistry

Pyridine, a six-membered heterocyclic aromatic organic compound with the chemical formula C5H5N, is a cornerstone of heterocyclic chemistry. numberanalytics.com Its structure, which resembles benzene (B151609) with one CH group replaced by a nitrogen atom, imparts unique chemical properties that make it a versatile building block in organic synthesis. nih.gov The nitrogen atom in the pyridine ring is sp2 hybridized and has a lone pair of electrons in an sp2 orbital that lies in the plane of the ring, which is responsible for its basicity. libretexts.org This aromatic nature and the presence of the nitrogen atom allow for a wide range of chemical transformations, including electrophilic and nucleophilic substitution reactions. numberanalytics.com

The significance of pyridine derivatives is underscored by their widespread presence in pharmaceuticals, agrochemicals, and materials science. ignited.innumberanalytics.com Many essential biomolecules, such as niacin (vitamin B3) and pyridoxal (B1214274) (vitamin B6), contain a pyridine ring. ignited.in Furthermore, numerous synthetic drugs incorporate the pyridine scaffold, highlighting its importance in medicinal chemistry. nih.gov

Significance of Chloromethyl Pyridines as Versatile Intermediates

Within the vast family of pyridine derivatives, chloromethyl pyridines stand out as particularly valuable intermediates. The chloromethyl group (-CH2Cl) is a reactive functional group that can readily participate in nucleophilic substitution reactions. This reactivity allows for the facile introduction of the pyridine moiety onto other molecules, making chloromethyl pyridines key precursors in the synthesis of more complex chemical structures. mdpi.com

For instance, 2-chloro-5-(chloromethyl)pyridine (B46043) is a crucial intermediate in the production of neonicotinoid insecticides like imidacloprid (B1192907) and acetamiprid. chemicalbook.comnih.govpatsnap.com The chloromethyl group serves as a handle to connect the pyridine ring to the rest of the insecticidal molecule. The versatility of chloromethyl pyridines stems from their ability to react with a wide array of nucleophiles, such as amines, thiols, and carbanions, thereby enabling the construction of diverse molecular architectures.

Research Trajectory and Academic Focus on 2-(Chloromethyl)-6-methoxypyridine

The research interest in this compound is primarily driven by its potential as a building block in the synthesis of targeted molecules, particularly in the fields of medicinal and materials chemistry. The presence of both a chloromethyl group and a methoxy (B1213986) group on the pyridine ring provides two distinct points for chemical modification. The chloromethyl group offers the reactive site for nucleophilic attack, while the methoxy group can influence the electronic properties of the pyridine ring and can also be a site for further chemical transformation, such as demethylation to a pyridinol. nih.gov

Academic and industrial research has focused on developing efficient synthetic routes to this compound and its analogs. For example, methods have been explored for the chlorination of precursor molecules like 2-methyl-6-methoxypyridine. google.comorientjchem.org The compound is also studied in the context of creating novel ligands for metal complexes and as a precursor for more complex heterocyclic systems. mdpi.comnih.gov The specific substitution pattern of this compound makes it a valuable tool for researchers aiming to fine-tune the properties of new chemical entities.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C7H8ClNO |

| Molecular Weight | 157.6 g/mol |

| Boiling Point | 216.0 ± 25.0 °C (Predicted) chemicalbook.comchemicalbook.com |

| Density | 1.173 ± 0.06 g/cm³ (Predicted) chemicalbook.comchemicalbook.com |

| pKa | 1.88 ± 0.12 (Predicted) chemicalbook.comchemicalbook.com |

| CAS Number | 405103-68-6 biosynth.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-10-7-4-2-3-6(5-8)9-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGPUQMGDVWEGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591291 | |

| Record name | 2-(Chloromethyl)-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405103-68-6 | |

| Record name | 2-(Chloromethyl)-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-6-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloromethyl 6 Methoxypyridine and Its Precursors

Established Synthetic Pathways to Chloromethylpyridines

Traditional methods for the synthesis of chloromethylpyridines have been well-documented, providing a foundation for more advanced strategies. These pathways often begin with readily available pyridine (B92270) derivatives and introduce the chloromethyl group through various chemical transformations.

Chloromethylation of Methylpyridines

The direct chlorination of methylpyridines, also known as picolines, represents a straightforward approach to obtaining chloromethylpyridines. However, this method can be hampered by a lack of selectivity, often yielding a mixture of mono-, di-, and trichlorinated products. google.com For instance, the direct chlorination of 2-picoline with chlorine gas can result in the formation of 2-(dichloromethyl)pyridine (B1596188) and 2-(trichloromethyl)pyridine (B1595038) alongside the desired 2-(chloromethyl)pyridine (B1213738). google.com

Another approach involves the Friedel-Crafts acylation of a pyridine derivative, followed by reduction and chlorination. For example, 2-methylpyridine (B31789) can be acylated to 2-methyl-6-acetylpyridine, which is then reduced to 2-methyl-6-hydroxymethylpyridine and subsequently chlorinated to yield 2-methyl-6-(chloromethyl)pyridine hydrochloride. google.com

Derivatization from Pyridine N-Oxides

Pyridine N-oxides are versatile intermediates in the synthesis of substituted pyridines due to their enhanced reactivity towards both electrophilic and nucleophilic reagents. semanticscholar.org This increased reactivity facilitates the introduction of various functional groups, including the chloromethyl group.

The reaction of 2-picoline-N-oxide with chlorinating agents like phosphoryl chloride or phosphorus pentachloride has been a common method for producing a mixture of 2- and 4-(chloromethyl)pyridines. google.com A more selective synthesis of 2-(chloromethyl)pyridine can be achieved by reacting 2-picoline-N-oxide with phosphoryl chloride in the presence of triethylamine (B128534), resulting in a high conversion rate and selectivity. researchgate.net Similarly, the reaction of 2-methylpyridine-N-oxide with phosgene (B1210022) in the presence of a suitable solvent and an acid acceptor can also yield 2-(chloromethyl)pyridine. google.com

Multi-step Synthesis from Substituted Pyridine Rings

More complex chloromethylpyridines are often assembled through multi-step synthetic sequences that involve building the pyridine ring with the desired substituents already in place or introduced at specific stages. These methods offer greater control over the final product's regiochemistry. For instance, a synthetic route to 2-amino-6-chloropyridine, a precursor for further functionalization, starts from 2,6-dichloropyridine. This is then converted to 2-hydrazino-6-chloropyridine, which can be reduced to the final product. Another strategy involves the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide (B1231860) to produce 6-bromo-2-methoxy-3-aminopyridine, a key intermediate for more complex methoxypyridine derivatives. nih.gov

Advanced and Novel Synthetic Strategies

Recent advancements in synthetic organic chemistry have led to the development of more efficient and selective methods for the synthesis of functionalized pyridines. These strategies often employ modern catalytic systems and reaction conditions.

Metal-Halogen Exchange Reactions

Metal-halogen exchange reactions are powerful tools for the regioselective functionalization of pyridines. znaturforsch.comznaturforsch.com This method involves the exchange of a halogen atom (typically bromine or iodine) on the pyridine ring with a metal, such as lithium or magnesium, to generate a pyridyl organometallic species. This intermediate can then react with various electrophiles to introduce a wide range of functional groups. znaturforsch.comznaturforsch.com For example, bromopyridines can be converted to their corresponding pyridylmagnesium chlorides by treatment with isopropylmagnesium chloride. researchgate.net These Grignard reagents can then be used in subsequent reactions. This approach offers a convenient route to functionalized pyridines under relatively mild conditions. researchgate.net The choice of the organometallic reagent and reaction conditions is crucial for achieving high regioselectivity, especially in the case of di- or polyhalogenated pyridines. znaturforsch.comresearchgate.net

| Precursor | Reagent(s) | Product | Reference |

| 2-Methylpyridine | Cl2 | 2-(Chloromethyl)pyridine (and polychlorinated byproducts) | google.com |

| 2-Methylpyridine | 1. Acylating agent, catalyst; 2. Reducing agent; 3. Chlorinating agent | 2-Methyl-6-(chloromethyl)pyridine hydrochloride | google.com |

| 2-Picoline-N-oxide | Phosphoryl chloride, Triethylamine | 2-(Chloromethyl)pyridine | researchgate.net |

| 2-Picoline-N-oxide | Phosgene | 2-(Chloromethyl)pyridine | google.com |

| 2,6-Dichloropyridine | Hydrazine hydrate | 2-Hydrazino-6-chloropyridine | |

| 2,6-Dibromo-3-aminopyridine | Sodium methoxide | 6-Bromo-2-methoxy-3-aminopyridine | nih.gov |

| Bromopyridines | iPrMgCl | Pyridylmagnesium chloride | researchgate.net |

Use of Turbo Grignard Reagents

The functionalization of the pyridine ring, particularly at the C-2 and C-6 positions, can be efficiently achieved through the use of "Turbo Grignard" reagents. These reagents, typically formulated as i-PrMgCl·LiCl, exhibit enhanced reactivity and solubility compared to traditional Grignard reagents, allowing for facile halogen-metal exchange and subsequent reactions with electrophiles under mild conditions. sigmaaldrich.com This heightened reactivity is attributed to the presence of lithium chloride, which breaks down the polymeric aggregates of the Grignard reagent and increases the nucleophilicity of the organic moiety. ethz.ch

In the context of synthesizing precursors for 2-(chloromethyl)-6-methoxypyridine, a Turbo Grignard approach can be envisioned starting from a dihalopyridine. For instance, a 2,6-dihalopyridine could undergo a regioselective halogen-magnesium exchange with i-PrMgCl·LiCl. The resulting Grignard reagent can then be reacted with a suitable electrophile to introduce a hydroxymethyl or a protected hydroxymethyl group at one of the positions. Subsequent methoxylation and chlorination steps would lead to the final product. The use of Turbo Grignard reagents is particularly advantageous as it often proceeds with high efficiency and tolerates a wider range of functional groups compared to conventional organometallic reagents. sigmaaldrich.com

Milder Chlorination Reagents (e.g., Cyanuric Chloride)

The conversion of the precursor, 2-(hydroxymethyl)-6-methoxypyridine, to the final product, this compound, requires a chlorination step. While traditional chlorinating agents like thionyl chloride or phosphorus oxychloride are effective, they are often harsh and can lead to side reactions, particularly with sensitive substrates. Milder and more selective reagents are therefore preferred for improved process control and safety.

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) has emerged as a cost-effective and versatile reagent for the chlorination of alcohols under mild conditions. rsc.org The reaction typically proceeds by activating the alcohol with cyanuric chloride in the presence of a base, followed by nucleophilic attack of the chloride ion. This method offers several advantages, including operational simplicity and the formation of a solid byproduct that can be easily removed by filtration. acs.org

The reaction conditions for using cyanuric chloride for the chlorination of pyridine methanol (B129727) derivatives generally involve stirring the alcohol with cyanuric chloride and a suitable base, such as N,N-dimethylformamide (DMF), in an appropriate solvent like dichloromethane (B109758) (DCM) at room temperature. acs.org The reaction is often efficient and provides the corresponding chloride in good yield.

Table 1: Comparison of Chlorination Reagents

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Thionyl Chloride | Often requires heating, can be corrosive | Readily available, inexpensive | Harsh conditions, can lead to side reactions and charring |

| Oxalyl Chloride | Mild conditions, clean reaction | Expensive, toxic gas byproduct (CO) | |

| Cyanuric Chloride | Room temperature, mild base | Inexpensive, easy workup, high yields | Requires stoichiometric amounts |

| Appel Reaction (PPh₃/CCl₄) | Mild conditions | Good for sensitive substrates | Stoichiometric phosphine (B1218219) oxide byproduct can be difficult to remove |

Chemo- and Regioselective Synthetic Approaches

The synthesis of unsymmetrically substituted pyridines like this compound necessitates a high degree of chemo- and regioselectivity. One of the key challenges is the selective functionalization of one of the two equivalent positions (C-2 and C-6) of a symmetrical starting material.

A plausible synthetic strategy commences with a readily available precursor such as 2,6-lutidine (2,6-dimethylpyridine). researchgate.net Biocatalytic approaches have demonstrated the efficient conversion of 2,6-lutidine to 2,6-bis(hydroxymethyl)pyridine. ethz.chrsc.org The subsequent challenge lies in the selective mono-methoxylation of one of the two hydroxyl groups. This can be achieved by employing protecting group strategies or by carefully controlling reaction conditions to favor mono-substitution.

Alternatively, a convergent synthesis can be employed, starting with two different pyridine precursors that are later coupled. For instance, a precursor bearing the methoxy (B1213986) group and another bearing the chloromethyl precursor can be synthesized separately and then joined through a cross-coupling reaction. Palladium-catalyzed cross-coupling reactions are powerful tools for the regioselective formation of C-C bonds in pyridine systems. nih.gov

The introduction of the methoxy group can be accomplished via nucleophilic aromatic substitution on a suitable halopyridine precursor. For example, reacting a 2-chloro-6-(hydroxymethyl)pyridine with sodium methoxide can yield the desired 2-(hydroxymethyl)-6-methoxypyridine. nih.gov The subsequent chlorination of the hydroxyl group, as discussed previously, would complete the synthesis.

Process Optimization and Scalability Considerations for this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound requires careful process optimization to ensure efficiency, safety, and cost-effectiveness. Key considerations include the choice of starting materials, reagents, solvents, and reaction conditions.

The use of continuous flow chemistry offers significant advantages for the synthesis of pyridine derivatives. ucla.edu Flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions. ucla.edu The scalability of flow processes is often more straightforward than for traditional batch reactions.

For the chlorination step, optimizing the addition rate of the chlorinating agent and controlling the reaction temperature are crucial to prevent runaway reactions and the formation of impurities. The choice of a milder reagent like cyanuric chloride can simplify process safety and waste management. rsc.orgacs.org

The purification of the final product is another critical aspect of scalability. Crystallization is often the preferred method for large-scale production due to its efficiency and ability to provide a high-purity product. The selection of an appropriate solvent system for crystallization is a key optimization parameter.

Chemical Reactivity and Transformations of 2 Chloromethyl 6 Methoxypyridine

Reactivity of the Chloromethyl Moiety

The primary site of reactivity in 2-(chloromethyl)-6-methoxypyridine is the chloromethyl group. The chlorine atom, being a good leaving group, facilitates the attack of various nucleophiles on the adjacent methylene (B1212753) carbon. This reactivity is central to the role of this compound as a versatile building block in organic synthesis.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are the most common transformations involving this compound. The electron-withdrawing nature of the pyridine (B92270) ring enhances the electrophilicity of the chloromethyl carbon, making it susceptible to attack by a wide range of nucleophiles.

This compound readily reacts with both primary and secondary amines to form the corresponding N-substituted aminomethylpyridines. These reactions typically proceed under basic conditions to neutralize the hydrogen chloride byproduct. A notable example is the synthesis of (6-Methoxypyridin-2-yl)methylamine. bldpharm.com The synthesis of various aminopyridine derivatives highlights the utility of this reaction in constructing more complex molecules. nih.govsemanticscholar.orgresearchgate.netresearchgate.net

Table 1: Examples of Reactions with Amine Nucleophiles

| Amine Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Methylamine | (6-Methoxypyridin-2-yl)methylamine | Not specified | Not specified | bldpharm.com |

| 6-methoxy-pyridine-3-amine | N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine | Pyrrole-2-carbaldehyde, ethanol, reflux | Not specified | nih.govsemanticscholar.org |

Thiol nucleophiles, in the form of their corresponding thiolates, react with this compound to yield 2-((alkylthio)methyl)- or 2-((arylthio)methyl)-6-methoxypyridines. These reactions provide a straightforward route to pyridyl-substituted thioethers. The synthesis of 2-alkylthio-6-methylpyridine-3-carbaldehydes from the corresponding cyano-pyridines illustrates the broader applicability of forming C-S bonds in pyridine systems. researchgate.net The condensation of 2-((alkylthio)(aryl)methylene)malononitrile with 1,2-aminothiol further demonstrates the reactivity of thiol groups in forming heterocyclic structures. nih.gov

Table 2: Examples of Reactions with Thiol Nucleophiles

| Thiol Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Alkyl/Aryl Thiols | 2-((Alkyl/Arylthio)methyl)-6-methoxypyridines | General reaction | Not specified | researchgate.netchemicalpapers.com |

In the presence of a base, alcohols can act as nucleophiles, attacking the chloromethyl group to form the corresponding ether derivatives. This Williamson-ether-type synthesis is a common method for introducing an alkoxy-methyl side chain onto the pyridine ring. The reaction of 2,6-dimethanol pyridine with metal alkoxides demonstrates the reactivity of alcohol groups in pyridine systems to form more complex structures. researchgate.net

Table 3: Examples of Reactions with Alcohol Nucleophiles

| Alcohol Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Various Alcohols | 2-(Alkoxymethyl)-6-methoxypyridines | Basic conditions | Not specified | researchgate.net |

Tertiary amines react with this compound to form quaternary ammonium (B1175870) salts. researchgate.netrsc.org In this reaction, the nitrogen atom of the tertiary amine acts as the nucleophile, displacing the chloride ion and forming a new C-N bond. This process is a standard method for the synthesis of pyridinium (B92312) salts. researchgate.netrsc.org The reaction of 2,6-dichloromethyl pyridine hydrochloride with thionyl chloride in methanol (B129727) is a related transformation that produces a pyridinium salt. google.com

Table 4: Examples of Quaternary Ammonium Salt Formation

| Tertiary Amine | Product | Reaction Conditions | Yield (%) | Reference |

| Various Tertiary Amines | N-((6-Methoxypyridin-2-yl)methyl)trialkylammonium chlorides | Not specified | Not specified | researchgate.netrsc.org |

Alkylation and Arylation Reactions

The chloromethyl group of this compound can also be utilized in carbon-carbon bond-forming reactions, such as Friedel-Crafts alkylations. In these reactions, an aromatic or heteroaromatic compound attacks the electrophilic chloromethyl carbon in the presence of a Lewis acid catalyst, leading to the formation of a new aryl- or heteroaryl-methylpyridine derivative. rsc.orggoogle.comwiley-vch.dersc.orgresearchgate.netnih.gov While specific examples with this compound are not extensively documented in the provided search results, the general principles of Friedel-Crafts reactions suggest its applicability.

Table 5: General Scheme for Alkylation and Arylation Reactions

| Reactant | Product | Reaction Type | Catalyst | Reference |

| Arene/Heteroarene | 2-(Aryl/Heteroarylmethyl)-6-methoxypyridine | Friedel-Crafts Alkylation | Lewis Acid | rsc.orggoogle.comwiley-vch.dersc.org |

Reductive Transformations of the Chloromethyl Group

The chloromethyl group at the 2-position of the pyridine ring is analogous to a benzylic halide and is susceptible to various reductive transformations. The primary goal of these reactions is typically the conversion of the C-Cl bond to a C-H bond, yielding 2-methyl-6-methoxypyridine.

Common methods for this transformation include catalytic hydrogenation and hydride-based reductions. Catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst is a standard procedure for dehalogenating benzylic-type halides. This method offers clean conversion under hydrogen atmosphere, often with the addition of a base like sodium acetate (B1210297) or triethylamine (B128534) to neutralize the generated HCl.

Alternatively, hydride reagents can be employed. While strong hydrides like lithium aluminum hydride (LiAlH4) are effective, they are less chemoselective. Milder reducing agents such as sodium borohydride (B1222165) (NaBH4) in polar solvents, or more specialized reagents like triphenyltin (B1233371) hydride, can also achieve this reduction. acs.org The triphenyltin hydride reduction proceeds via a free-radical mechanism, which is particularly effective for C-Cl bond cleavage. acs.org

Table 1: Selected Reagents for the Reduction of the Chloromethyl Group

| Reagent/Catalyst System | Reaction Type | Typical Conditions |

|---|---|---|

| H₂, Pd/C | Catalytic Hydrogenation | Methanol or Ethanol, room temp., 1-4 atm H₂ |

| NaBH₄ | Hydride Reduction | Protic solvents (e.g., Ethanol), 0 °C to rt |

| LiAlH₄ | Hydride Reduction | Aprotic ether solvents (e.g., THF, Et₂O), 0 °C to rt |

**3.2. Reactivity of the Pyridine Nucleus

The reactivity of the pyridine ring in this compound is heavily influenced by the interplay of the ring nitrogen, the methoxy (B1213986) group, and the chloromethyl substituent. The nitrogen atom makes the pyridine ring electron-deficient compared to benzene (B151609), which generally deactivates it towards electrophilic attack and activates it for nucleophilic attack.

Reactivity of the Pyridine Nucleus

Electrophilic Aromatic Substitution (Positioning and Directing Effects)

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally sluggish due to the electron-withdrawing nature of the ring nitrogen, which deactivates the nucleus. youtube.com When reactions do occur, they typically proceed at the 3- and 5-positions to avoid the formation of a destabilized cationic intermediate with a positive charge on the electronegative nitrogen atom. quora.com

In this compound, the substituents dictate the regioselectivity:

6-Methoxy Group (-OCH₃): This is a strongly activating, ortho-para directing group due to its +M (mesomeric) effect. It strongly donates electron density to the ring, activating the positions ortho (C5) and para (C3) to itself.

Ring Nitrogen: Intrinsically directs electrophiles to the meta positions (C3 and C5).

2-Chloromethyl Group (-CH₂Cl): This group is weakly deactivating via its -I (inductive) effect.

The powerful activating and directing effect of the methoxy group is dominant. It strongly favors substitution at the C5 position (ortho to the methoxy group) and the C3 position (para to the methoxy group). Both of these positions are also the electronically preferred sites for substitution on a pyridine ring. Therefore, electrophilic attack is anticipated to occur primarily at the C5 and C3 positions, with the C5 position often being the most favored due to combined directing effects.

Nucleophilic Aromatic Substitution (Positioning and Activating Effects)

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings, particularly those bearing a good leaving group. youtube.com The pyridine ring is inherently activated for SNAr, especially at the 2- and 4-positions, as the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comvaia.com

For SNAr to occur on the pyridine nucleus of this compound, a leaving group must be present on the ring itself. A common synthetic precursor and related compound, 2-chloro-6-methoxypyridine (B123196) , serves as an excellent substrate for this reaction. In this molecule, the chlorine atom at the C2 position is the leaving group.

The reaction proceeds via a two-step addition-elimination mechanism:

Addition: A nucleophile attacks the C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic Meisenheimer intermediate. The negative charge is delocalized over the ring and, crucially, onto the ring nitrogen.

Elimination: The leaving group (chloride) is expelled, restoring the aromaticity of the ring and yielding the substituted product.

The methoxy group at C6 influences the reaction rate, but the primary driver is the electronic deficiency of the pyridine ring and the stability of the intermediate. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the C2-chloride.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. For these reactions to occur on the pyridine nucleus, a halide (or triflate) is typically required as the electrophilic partner. The following sections discuss the reactivity of the related compound 2-chloro-6-methoxypyridine in two seminal cross-coupling reactions.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organohalide. libretexts.org The coupling of 2-chloro-6-methoxypyridine with various aryl or heteroaryl boronic acids or esters is a well-established method for synthesizing 2-aryl-6-methoxypyridines. researchgate.net

Challenges in coupling electron-deficient heteroaryl chlorides like 2-chloro-6-methoxypyridine include slower rates of oxidative addition compared to bromides or iodides. libretexts.org However, the development of sophisticated catalyst systems has overcome these limitations. Modern catalysts typically involve a palladium(0) source and a bulky, electron-rich phosphine (B1218219) ligand. These ligands facilitate the initial oxidative addition of the Pd(0) into the C-Cl bond and promote the subsequent reductive elimination step. organic-chemistry.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of 2-Chloro-6-methoxypyridine

| Component | Example | Purpose |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalyst, forms active Pd(0) in situ |

| Ligand | XPhos, SPhos, P(t-Bu)₃ | Stabilizes Pd center, facilitates oxidative addition/reductive elimination |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species for transmetalation |

| Boron Reagent | Arylboronic acid, Arylboronic ester | Source of the aryl group |

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine. wikipedia.org This reaction provides a direct route to synthesize 2-amino-6-methoxypyridine (B105723) derivatives from 2-chloro-6-methoxypyridine. researchgate.netacs.org

The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical and often depends on the nature of the amine (primary, secondary, aryl, alkyl). Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine or the intermediate palladium-amine complex. rsc.org The reaction demonstrates broad scope, allowing for the coupling of a wide variety of primary and secondary amines with the 2-chloro-6-methoxypyridine scaffold.

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the well-established Suzuki, Stille, Sonogashira, and Negishi reactions, this compound is a versatile substrate for a variety of other transition metal-catalyzed coupling reactions. These transformations often provide alternative pathways to valuable chemical intermediates and final products.

Thiolation Reactions: The formation of carbon-sulfur bonds is a crucial transformation in the synthesis of pharmaceuticals and materials. This compound can undergo coupling with thiols to furnish the corresponding thioethers. Both palladium and copper-based catalytic systems have been shown to be effective for this transformation. For instance, the palladium-catalyzed reaction with various aryl thiols proceeds under relatively mild conditions, often employing a phosphine ligand to facilitate the catalytic cycle. Copper-catalyzed C-S coupling, a more classical approach, can also be employed, sometimes offering a more cost-effective alternative.

Borylation Reactions: The introduction of a boryl group into an organic molecule through C-H activation is a powerful tool for creating versatile building blocks for subsequent cross-coupling reactions. Iridium-catalyzed C-H borylation of pyridine derivatives has been a subject of intense research. nih.govumich.eduillinois.edudigitellinc.comnih.gov The regioselectivity of these reactions is highly dependent on both steric and electronic factors. For 6-methoxypyridine derivatives, the directing effect of the methoxy group and the inherent reactivity of the pyridine ring positions play a crucial role in determining the site of borylation. nih.govumich.edudigitellinc.com While direct borylation of the chloromethyl group is not typical, the modification of the pyridine ring through borylation opens up new avenues for functionalization. The regioselectivity can be influenced by the choice of ligand on the iridium catalyst. nih.gov

| Catalyst System | Coupling Partner | Product Type | Key Features |

| Palladium/Phosphine Ligand | Aryl or Alkyl Thiols | 2-(Arylthiomethyl)-6-methoxypyridine or 2-(Alkylthiomethyl)-6-methoxypyridine | Mild reaction conditions, good functional group tolerance. |

| Copper Salt | Aryl or Alkyl Thiols | 2-(Arylthiomethyl)-6-methoxypyridine or 2-(Alkylthiomethyl)-6-methoxypyridine | Cost-effective alternative to palladium catalysis. |

| Iridium/Bipyridine Ligand | Pinacolborane (HBpin) or Bis(pinacolato)diboron (B2pin2) | Borylated 6-methoxypyridine derivatives | Enables C-H activation for further functionalization; regioselectivity is influenced by the ligand and substituents. nih.govumich.eduillinois.edudigitellinc.comnih.gov |

Role of the Methoxy Substituent on Reaction Kinetics and Selectivity

The methoxy group at the 6-position of the pyridine ring exerts a significant influence on the kinetics and selectivity of cross-coupling reactions involving this compound. This influence stems from a combination of electronic and steric effects.

Electronic Effects: The methoxy group is an electron-donating group through resonance, which increases the electron density of the pyridine ring. This increased electron density can have a dual effect. On one hand, it can enhance the rate of oxidative addition of the palladium catalyst to the C-Cl bond of the chloromethyl group by making the carbon atom more electron-rich. On the other hand, the increased electron density on the pyridine nitrogen can lead to stronger coordination with the metal center of the catalyst. This coordination can sometimes inhibit the catalytic activity.

In the context of regioselectivity in reactions involving di- or poly-substituted pyridines, the electron-donating nature of the methoxy group can direct incoming electrophiles or organometallic reagents to specific positions. For instance, in Suzuki-Miyaura reactions with polyhalogenated pyridines, the position of the methoxy group can dictate which halogen is preferentially substituted. nih.gov A study on the Suzuki-Miyaura reaction of ortho-substituted phenylboronic acids with a tribrominated dimethylpyridine revealed that an ortho-methoxy group on the phenylboronic acid influenced the selectivity of the coupling, suggesting a chelation effect where the oxygen atom of the methoxy group coordinates to the palladium catalyst. nih.gov This type of intramolecular interaction can stabilize the transition state and direct the reaction pathway.

Steric Effects: The methoxy group also imparts a degree of steric hindrance around the 6-position of the pyridine ring. This steric bulk can influence the approach of the catalyst and the coupling partners, thereby affecting both the rate and selectivity of the reaction. In cases where multiple reactive sites are present on the molecule, the steric hindrance from the methoxy group can favor reaction at a less hindered site.

The interplay of these electronic and steric effects is complex and can be modulated by the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent. Understanding these effects is crucial for the rational design of synthetic routes utilizing this compound and for optimizing the yield and selectivity of the desired products.

| Effect | Description | Impact on Reactivity |

| Electronic (Resonance) | The methoxy group donates electron density to the pyridine ring. | Can increase the rate of oxidative addition but may also lead to catalyst inhibition through strong coordination. |

| Electronic (Chelation) | The oxygen atom of the methoxy group can coordinate to the metal catalyst. | Can stabilize the transition state and direct the regioselectivity of the reaction. nih.gov |

| Steric Hindrance | The physical size of the methoxy group can block access to the adjacent positions. | Can influence the regioselectivity by favoring reaction at less sterically hindered sites. |

Mechanistic Investigations of Reactions Involving 2 Chloromethyl 6 Methoxypyridine

Reaction Pathway Elucidation using Spectroscopic Techniques

Spectroscopic methods are indispensable tools for elucidating reaction pathways by providing real-time or static snapshots of reacting species. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are pivotal in identifying reactants, intermediates, and products, thereby piecing together the mechanistic puzzle.

In the context of reactions involving 2-(Chloromethyl)-6-methoxypyridine, in situ NMR spectroscopy can be particularly revealing. By monitoring the changes in chemical shifts and coupling constants of the pyridine (B92270) ring and chloromethyl group protons, researchers can track the progress of a reaction. For instance, in a nucleophilic substitution reaction where the chloride is displaced, the disappearance of the characteristic singlet for the -CH₂Cl protons and the appearance of a new signal corresponding to the product can be quantified to determine reaction kinetics.

IR spectroscopy offers complementary information by tracking changes in vibrational frequencies. The C-Cl stretching frequency of the chloromethyl group would be a key diagnostic peak to monitor. As the reaction proceeds, the intensity of this peak would diminish, while new peaks corresponding to the bonds formed in the product would appear.

Transition State Analysis and Energy Profiles

While spectroscopic techniques provide evidence for the species present along a reaction pathway, computational chemistry allows for the theoretical investigation of transient structures like transition states. Density Functional Theory (DFT) calculations are a powerful tool to model reaction mechanisms, providing detailed information about the geometries and energies of reactants, transition states, and products.

For a typical Sₙ2 reaction involving this compound, computational analysis can map out the entire energy profile. This profile illustrates the energy changes as the nucleophile approaches the electrophilic carbon of the chloromethyl group, leading to the formation of a pentacoordinate transition state, and finally, the departure of the chloride leaving group. The calculated activation energy (the energy difference between the reactants and the transition state) provides a theoretical measure of the reaction rate.

Catalytic Mechanisms in Pyridine Chemistry

Catalysis plays a central role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The pyridine nitrogen in this compound can itself act as a Lewis basic site or be influenced by external catalysts.

Lewis acid catalysis is a cornerstone of organic chemistry, often employed to activate electrophiles or to coordinate to Lewis basic sites, thereby influencing reactivity. In reactions involving substituted pyridines, Lewis acids can coordinate to the pyridine nitrogen. This coordination can have a profound electronic effect on the entire molecule.

In the case of this compound, the coordination of a Lewis acid to the nitrogen atom would withdraw electron density from the pyridine ring. This electronic pull would make the chloromethyl group more electrophilic and thus more susceptible to nucleophilic attack. This activation strategy can be particularly useful for facilitating reactions with weaker nucleophiles or for accelerating reaction rates. The choice of Lewis acid is critical, as its strength and steric bulk can be tuned to achieve the desired reactivity and selectivity.

Frustrated Lewis Pair (FLP) chemistry represents a paradigm shift in catalysis, where a sterically hindered Lewis acid and Lewis base are prevented from forming a classical adduct. This "frustration" leads to unique reactivity, enabling the activation of small molecules and facilitating a range of transformations.

While direct applications of FLP chemistry specifically with this compound are not extensively documented, the principles can be extrapolated to pyridine transformations. In this context, a bulky Lewis acid could interact with the pyridine nitrogen, while a sterically demanding Lewis base could be present in the reaction mixture. This combination could be employed for challenging transformations, such as the heterolytic activation of C-H bonds or other small molecules in the presence of the substituted pyridine. The steric hindrance around the nitrogen atom of the pyridine derivative would be a key factor in enabling or preventing the formation of a classical Lewis acid-base adduct, thereby dictating the potential for FLP-type reactivity.

Regio- and Stereoselectivity Control in Organic Transformations

Controlling the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial arrangement of the atoms in the product) is a primary goal in organic synthesis. The substituents on the pyridine ring in this compound play a crucial role in directing the outcome of chemical reactions.

The positions of the chloromethyl and methoxy (B1213986) groups are fixed, which inherently directs the regioselectivity of nucleophilic attack to the chloromethyl carbon. However, in reactions involving further modification of the pyridine ring itself, such as electrophilic aromatic substitution, the existing substituents will direct the incoming electrophile to specific positions. The methoxy group is an ortho-, para-director, while the pyridine nitrogen's electronic influence must also be considered.

Stereoselectivity becomes a key consideration when the reaction creates a new chiral center. For instance, if a prochiral nucleophile attacks the chloromethyl group, or if subsequent transformations introduce a stereocenter, the use of chiral catalysts or auxiliaries can be employed to favor the formation of one enantiomer or diastereomer over the other. The steric and electronic properties of the 6-methoxy group can influence the approach of reagents, potentially providing a degree of diastereoselectivity in certain reactions.

Computational Chemistry and Theoretical Studies of 2 Chloromethyl 6 Methoxypyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the molecular and electronic properties of organic compounds.

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the optimized geometry and electronic structure of molecules. For a molecule like 2-(chloromethyl)-6-methoxypyridine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the most stable conformation. These calculations would provide precise bond lengths, bond angles, and dihedral angles.

In analogous studies of substituted pyridines, such as 2-chloro-4-(trifluoromethyl)pyridine, DFT has been successfully used to determine the molecular structure and fundamental vibrational frequencies. researchgate.net For this compound, we can anticipate that the methoxy (B1213986) group, being an electron-donating group, would influence the electron density of the pyridine (B92270) ring, while the electron-withdrawing nature of the chloromethyl group would have an opposing effect. The precise geometry would be a result of the interplay between these electronic effects and steric hindrance.

Table 1: Predicted Key Geometric Parameters for this compound (Illustrative, based on related structures) This table is illustrative and represents typical values that would be obtained from a DFT calculation.

| Parameter | Predicted Value |

|---|---|

| C2-C(H2Cl) Bond Length | ~1.52 Å |

| C6-O(CH3) Bond Length | ~1.36 Å |

| C-N-C Angle in Ring | ~117° |

| Dihedral Angle (Py-CH2Cl) | Varies with conformation |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is plotted over the electron density, with different colors representing different electrostatic potential values.

For this compound, the MEP map would likely show the most negative potential (typically colored red) located on the nitrogen atom of the pyridine ring, indicating its high susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. Regions of positive potential (blue) would be expected around the hydrogen atoms. In a study on 2-chloro-4-(trifluoromethyl)pyridine, MEP analysis was used to identify the reactive sites of the molecule. researchgate.net Similarly, for our target molecule, the chloromethyl group would also present a site for nucleophilic substitution.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It helps in understanding charge transfer, hyperconjugative interactions, and the stability arising from these interactions.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for determining the chemical reactivity and electronic properties of a molecule. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO would likely be distributed over the electron-rich pyridine ring and the methoxy group, indicating these are the primary sites for electrophilic attack. The LUMO would be expected to be localized more towards the pyridine ring and the electron-withdrawing chloromethyl group, suggesting these are the sites for nucleophilic attack. A smaller HOMO-LUMO gap would imply higher reactivity. Studies on other substituted pyridines have used FMO analysis to understand their electronic transitions and reactivity. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyridine This table is illustrative and based on typical values for similar compounds.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Reaction Mechanism Simulations and Computational Kinetics

Computational methods can be used to simulate reaction pathways and determine the kinetics of chemical reactions. For this compound, a key reaction would be the nucleophilic substitution at the chloromethyl group.

Theoretical simulations could map out the potential energy surface for the reaction of this compound with a nucleophile. This would involve locating the transition state structure and calculating the activation energy barrier. Such simulations would provide insights into the reaction mechanism (e.g., SN1 vs. SN2) and the factors influencing the reaction rate. While specific studies on this molecule are lacking, the general principles of nucleophilic substitution on chloromethylpyridines are well-understood through computational models.

Prediction of Chemical Reactivity and Selectivity

By combining the insights from DFT, MEP, NBO, and FMO analyses, a comprehensive picture of the chemical reactivity and selectivity of this compound can be formed.

The presence of the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic aromatic substitution compared to benzene (B151609). The positions of the substituents further modulate this reactivity. The methoxy group at position 6 and the chloromethyl group at position 2 would direct incoming electrophiles to specific positions on the ring. Conversely, the molecule would be susceptible to nucleophilic attack at the chloromethyl group and potentially at certain positions on the pyridine ring. Computational studies on various pyridine derivatives have demonstrated that the nature and position of substituents significantly influence their reactivity and electrochemical properties. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (for derived compounds)

The strategic application of computational methods, particularly molecular docking and molecular dynamics (MD) simulations, has become indispensable in modern drug discovery and development. These techniques provide profound insights into the interactions between small molecules and their biological targets at an atomic level, thereby guiding the rational design of more potent and selective therapeutic agents. For derivatives of this compound, these computational approaches have been instrumental in elucidating their potential mechanisms of action and identifying key structural features that govern their biological activities.

Molecular docking studies are primarily employed to predict the preferred binding orientation of a ligand within the active site of a target protein. This method facilitates the identification of crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, which are fundamental to the stability of the ligand-protein complex. Subsequently, molecular dynamics simulations offer a more dynamic perspective by simulating the behavior of the complex over time, providing valuable information on its conformational stability and the energetics of binding.

A notable area of investigation for pyridine-containing compounds has been in the realm of anticancer research. For instance, a series of novel 2-chloro-pyridine derivatives incorporating flavone (B191248) moieties were synthesized and evaluated as potential telomerase inhibitors. researchgate.netuni.lu Molecular docking simulations were performed to understand the binding mode of the most active compound, 6e, within the active site of telomerase (PDB ID: 3DU6). researchgate.netuni.lu This analysis helped to determine the probable binding model and rationalize its potent inhibitory activity, with an IC50 value of 0.8 ± 0.07 µM. researchgate.netuni.lu

In a different approach targeting cancer, derivatives of pyridine and pyrimidine (B1678525) have been investigated as potential inhibitors of the epidermal growth factor receptor (EGFR), including its mutated form EGFRT790M. nih.gov Molecular docking, alongside in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, played a pivotal role in evaluating the synthesized compounds. nih.gov These studies are crucial for understanding the structure-activity relationships and identifying candidates with favorable pharmacokinetic profiles. nih.gov

Furthermore, the versatility of pyridine derivatives extends to their potential as inhibitors of P-glycoprotein (P-gp), a key protein involved in multidrug resistance in cancer. A series of 6-methoxy-2-arylquinoline analogues, which share a structurally related core, were designed and synthesized as P-gp inhibitors. smolecule.com Molecular docking studies were conducted on a homology-modeled human P-gp to explain the experimental results, where certain alcoholic quinoline (B57606) derivatives demonstrated significant inhibition of P-gp-mediated efflux. smolecule.com

The anti-inflammatory potential of pyridine derivatives has also been explored through computational lenses. Dimethylpyridine derivatives have been subjected to molecular docking studies to understand their binding interactions with cyclooxygenase (COX-1 and COX-2) enzymes. nih.gov These in silico investigations complement in vitro assays and provide a molecular basis for the observed inhibitory activities. nih.gov Similarly, other heterocyclic derivatives containing pyridine moieties have been evaluated as COX-2 inhibitors, with molecular docking used to probe their binding affinities within the enzyme's active site. thermofisher.com

The stability and dynamics of ligand-protein interactions are further scrutinized using molecular dynamics simulations. These simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies, offering a more accurate prediction of binding affinity. mdpi.com For example, MD simulations have been employed to study the binding stability of various ligands to sirtuin isoforms, providing insights into isoform selectivity. mdpi.com In such studies, the root-mean-square deviation (RMSD) of the ligand-bound structures is often monitored to assess the dynamic stability of the complex over the simulation time. mdpi.com

The following table summarizes the findings from molecular docking studies on various derivatives related to this compound, highlighting the target, the derivative class, and key findings from the computational analysis.

| Target Protein | Derivative Class | Key Findings from Molecular Docking |

| Telomerase (3DU6) | 2-chloro-pyridine derivatives with flavone moieties | The most potent compound (6e) was successfully docked into the active site, elucidating a probable binding model for its strong inhibitory effect. researchgate.netuni.lu |

| Epidermal Growth Factor Receptor (EGFR) | Pyridine and pyrimidine derivatives | Docking studies helped to evaluate the inhibitory potential against both wild-type and mutant EGFR, guiding the identification of promising candidates. nih.gov |

| P-glycoprotein (P-gp) | 6-methoxy-2-arylquinoline analogues | Docking into a homology model of human P-gp provided a rationale for the observed P-gp inhibitory activity of alcoholic quinoline derivatives. smolecule.com |

| Cyclooxygenase (COX-1 and COX-2) | Dimethylpyridine derivatives | The studies characterized the binding modes of the compounds within the active sites of COX isozymes, correlating with their in vitro inhibitory activities. nih.gov |

| Cyclooxygenase-2 (COX-2) | Heterocyclic derivatives with pyridine moieties | In silico docking aligned with in vitro biological evaluations, confirming the potential of these compounds as anti-inflammatory agents. thermofisher.com |

Applications of 2 Chloromethyl 6 Methoxypyridine in Advanced Synthesis

Precursor in Pharmaceutical Synthesis

The pyridine (B92270) ring is the second most common nitrogen-containing heterocycle found in FDA-approved drugs and is present in numerous natural products with medicinal properties, including vitamins and alkaloids. researchgate.net The specific arrangement of substituents in 2,6-disubstituted pyridines makes them a key area of research for developing novel therapeutic agents. nih.govrsc.orgrsc.org

Synthesis of Proton Pump Inhibitors (e.g., Pantoprazole)

Proton Pump Inhibitors (PPIs) are a class of drugs that profoundly reduce gastric acid production by irreversibly inhibiting the stomach's H+/K+ ATPase enzyme system. innospk.com While chloromethyl-substituted pyridine derivatives are crucial intermediates in the synthesis of many PPIs, it is important to note that 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride , not 2-(chloromethyl)-6-methoxypyridine, is the specific precursor used in the established synthesis of the widely used PPI, Pantoprazole. rsc.orgcapes.gov.brnih.gov

The synthesis of Pantoprazole involves the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. capes.gov.br This reaction forms a thioether intermediate, which is subsequently oxidized to create the final sulfoxide (B87167) structure of Pantoprazole. rsc.orgcapes.gov.br The general process highlights the importance of the chloromethyl pyridine moiety as a reactive handle for coupling with a benzimidazole (B57391) core to build the backbone of this important class of drugs.

Development of Anti-Tuberculosis Agents

Tuberculosis remains a significant global health challenge, necessitating the development of new and effective treatments, particularly against drug-resistant strains. biosynth.com Research has identified this compound (2CMP) itself as a potent anti-tuberculosis agent that also possesses general antibacterial activity. nih.gov This finding underscores its potential not just as an intermediate but as a pharmacologically active compound.

Furthermore, the 2,6-disubstituted pyridine scaffold is a key structural motif in the design of new anti-tuberculosis drugs. Studies have focused on synthesizing novel series of compounds based on this framework. For example, various 2,6-disubstituted thiosemicarbazone derivatives of pyridine have been synthesized and shown to have significant activity against Mycobacterium tuberculosis. nih.gov While these specific syntheses may start from different pyridine precursors, the demonstrated activity of this compound highlights the therapeutic potential of this substitution pattern. nih.gov The development of pyrazolo[1,5-a]pyrimidines, which also feature substituted pyridine components, represents another promising avenue in the search for novel inhibitors of mycobacterial growth. biosynth.com

Intermediate for Other Therapeutically Relevant Compounds

The utility of this compound and its close analogs extends to other areas of medicinal chemistry, where it serves as a versatile building block for complex therapeutic targets. researchgate.net One prominent example is in the development of gamma-secretase modulators (GSMs), which are being investigated as a potential treatment for Alzheimer's disease. researchgate.netfrontiersin.orgacs.org GSMs aim to alter the processing of the amyloid precursor protein (APP) to reduce the production of the toxic Aβ42 peptide, a key event in Alzheimer's pathology. researchgate.netacs.org

In the synthesis of novel methoxypyridine-derived GSMs, a key intermediate is 6-bromo-2-methoxy-3-aminopyridine . This intermediate is prepared through the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide (B1231860). This bromo-analogue of this compound demonstrates how the 2-methoxy-6-halo-pyridine scaffold is a critical component for building these complex modulators, which are designed to inhibit the aggregation of β-amyloid peptides. nih.gov

Synthesis of Quinolone Antibiotics Precursors

Quinolones are a major class of broad-spectrum synthetic antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV. mdpi.comnih.gov The synthesis of the quinolone core structure typically involves cyclization reactions of aniline (B41778) derivatives. While pyridine-containing structures can be incorporated into quinolone hybrids to create novel compounds, the available scientific literature does not document the use of this compound as a direct precursor in the primary synthesis of the foundational quinolone ring system. mdpi.comnih.gov The synthesis of novel quinolone analogues often involves substitutions at various positions on the core ring, with a fluorine atom at the C-6 position being a common feature of the highly successful fluoroquinolones. mdpi.com

Intermediate in Agrochemical Synthesis

Pyridine derivatives are integral to modern agriculture, forming the chemical backbone of many high-efficacy, low-toxicity pesticides, including herbicides, fungicides, and insecticides. agropages.comnih.gov The pyridine ring's unique properties contribute to the biological activity and favorable environmental profile of these agrochemicals. agropages.comresearchgate.net

Development of Pesticides and Herbicides

While direct synthetic applications of this compound in commercial agrochemicals are not extensively documented, its structural motifs are present in related intermediates used for pesticide and herbicide development. For instance, the related compound 4-Amino-2-Methoxypyridine is utilized as a building block in the synthesis of various pesticides and herbicides. capes.gov.br

Role in Material Science

In the field of material science, this compound emerges as a significant component in the design and synthesis of functional organic materials. Its pyridine core and reactive side chain enable its use in creating polymers with specific electronic and photophysical properties, as well as in the development of sophisticated coordination complexes for catalysis and sensing.

Conjugated polymers are organic semiconducting materials that have garnered significant attention for their use in electronics, biosensing, and energy materials. costantinilab.com These materials, however, often face challenges related to their structural heterogeneity, which can be difficult to characterize with traditional analytical methods. costantinilab.com The precise structure of a polymer is critical as it dictates its function. The incorporation of specific monomers can introduce desired properties, such as disrupting conjugation to control the electronic behavior of the material. rsc.org

The structure of this compound, with its reactive chloromethyl group, allows it to be a candidate for polymerization reactions. For instance, it can be envisioned as a monomer unit in the synthesis of polyarylene vinylenes (PAVs) or other conjugated polymers where the pyridine moiety can influence the polymer's final properties. The pyridine nitrogen can act as a site for quaternization or metal coordination, further functionalizing the polymer. The methoxy (B1213986) group, being electron-donating, can also modulate the electronic characteristics of the polymer backbone.

| Polymer Type | Potential Monomer | Key Feature from Monomer | Resulting Polymer Property |

| Poly(pyridyl vinylene) | This compound | Pyridine ring in backbone | Modified electronic and photophysical properties, site for post-polymerization modification |

| Copolymers | This compound with other aryl monomers | Introduction of heteroaromatic units | Tunable band gaps and charge transport characteristics |

Research on conjugated polymers with m-pyridine linkages has demonstrated that incorporating pyridine units can create regular bends in the polymer backbone, disrupting π-conjugation and influencing the material's morphology in thin films. rsc.org This strategic use of pyridine-containing monomers is essential for developing high-performing materials for various applications. costantinilab.com

The pyridine ring is a fundamental building block in coordination chemistry, valued for its ability to act as a strong σ donor, which helps in stabilizing high oxidation states of metal ions. mdpi.com The versatility of pyridine allows for its functionalization to tune the primary coordination sphere around a metal center. mdpi.com this compound is an excellent precursor for synthesizing polydentate ligands due to the reactivity of the chloromethyl group, which can be readily substituted by various nucleophiles to build more complex ligand structures. These ligands are instrumental in forming stable complexes with a wide range of metal ions. researchgate.netnih.gov

The design of synthetic metal complexes that mimic the active sites of metalloenzymes is a major focus of bioinorganic chemistry. rsc.org These biomimetic complexes provide fundamental insights into the mechanisms of natural systems and can lead to the development of new, efficient catalysts. rsc.org Pyridyl-based ligands are frequently used to model the histidine residues that often coordinate to metal centers in enzymes. mdpi.com

Ligands derived from this compound can be used to create coordination environments that replicate those found in non-haem iron-containing metalloenzymes. mdpi.com For example, the chloromethyl group can be used to link the pyridine unit to other donor groups, forming chelating ligands that mimic the "2-His-1-carboxylate" facial triad (B1167595) found in many enzymes. mdpi.com These synthetic complexes can support high-valent metal-oxo species capable of activating C-H bonds, similar to their enzymatic counterparts. mdpi.com

| Enzyme Active Site Model | Ligand Precursor | Key Ligand Feature | Target Metal Ion |

| Non-haem Iron Oxygenases | This compound | Pyridyl-based chelator | Iron (Fe) |

| Copper Oxygenases | This compound | Pyridyl-based chelator | Copper (Cu) |

The ultimate goal is often to create not just a model in solution but one that can be integrated into a more robust system, such as a heterogeneous catalyst. mdpi.com

Heterogeneous catalysts, which exist in a different phase from the reactants, are highly desirable for industrial applications because they can be easily separated from the product mixture and recycled. rsc.org A key strategy in developing advanced heterogeneous catalysts is to immobilize catalytically active homogeneous metal complexes onto solid supports. mdpi.com

Ligands synthesized from this compound are ideal for this purpose. The chloromethyl group provides a convenient handle for covalent attachment to a functionalized solid support, such as silica, carbon materials, or polymers. mdpi.com Once the ligand is anchored, it can coordinate with a metal ion, creating a supported catalyst that combines the high selectivity and activity of a homogeneous catalyst with the practical advantages of a heterogeneous system. mdpi.comrsc.org This approach has been explored for various catalytic processes, including oxidation reactions and hydrodechlorination. mdpi.comresearchgate.net The development of such catalysts is a multidisciplinary field that involves innovative preparation methods and detailed characterization to link the catalyst's physicochemical properties to its performance. mdpi.com

| Catalyst Type | Ligand Precursor | Support Material | Potential Application |

| Immobilized Metal Complex | This compound | Functionalized Carbon | Oxidation, C-H activation mdpi.com |

| Supported Palladium Catalyst | This compound | Polymer, Silica | Cross-coupling reactions, hydrodechlorination mdpi.comresearchgate.net |

| Metal-Organic Framework (MOF) | This compound derivative | - | Ethylene oligomerization rsc.org |

By linking biomimetic ligand scaffolds derived from pyridine precursors to solid supports, researchers aim to enhance catalyst recovery and simplify product isolation, paving the way for more sustainable chemical processes. mdpi.com

Future Research Directions and Perspectives

Exploration of Novel Reaction Pathways and Selectivities

The reactivity of the chloromethyl group and the influence of the methoxy-substituted pyridine (B92270) ring offer fertile ground for discovering new chemical transformations. Researchers are actively exploring novel reaction pathways to create diverse molecular structures. This includes the development of chemoselective reactions, where specific sites on the molecule are targeted to react in a controlled manner. For instance, studies have demonstrated the selective displacement of different groups on a pyridine ring by carefully choosing reagents and reaction conditions. researchgate.net This allows for the precise construction of complex molecules with desired functionalities. The goal is to expand the synthetic toolbox available to chemists, enabling the creation of previously inaccessible compounds.

Integration with Sustainable and Green Chemistry Principles

In line with the growing emphasis on environmentally friendly chemical processes, future research will focus on integrating green chemistry principles into the synthesis and application of 2-(chloromethyl)-6-methoxypyridine. scirp.orgscirp.orgmdpi.comrsc.org This involves developing reactions that are more atom-economical, use less hazardous solvents, and reduce energy consumption. mdpi.com The aim is to minimize the environmental footprint of chemical production while maximizing efficiency. manuscriptpoint.com Researchers are investigating the use of alternative energy sources, such as microwave irradiation, and exploring catalytic systems that can be recycled and reused. manuscriptpoint.com

Targeted Synthesis of Complex Biologically Active Scaffolds

The pyridine ring is a fundamental component in many biologically active compounds and pharmaceuticals. mdpi.comnih.gov Consequently, this compound serves as a valuable building block for the targeted synthesis of complex molecular scaffolds with potential therapeutic applications. nih.govmdpi.comresearchgate.net Future research will intensify efforts to design and synthesize novel compounds for drug discovery. mdpi.com This includes the creation of gamma-secretase modulators for potential Alzheimer's treatment and the development of dual-targeting agents for cancer therapy by combining different bioactive scaffolds. nih.govnih.gov The ability to precisely modify the structure of this compound allows for the fine-tuning of biological activity. mdpi.com

Advanced Spectroscopic and Structural Characterization of New Derivatives

As new derivatives of this compound are synthesized, a deep understanding of their three-dimensional structure and electronic properties is crucial. Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and mass spectrometry, coupled with computational methods like Density Functional Theory (DFT), will be employed for thorough characterization. arxiv.orgdergipark.org.tr This detailed analysis provides insights into the molecule's behavior and helps to establish structure-activity relationships, which are vital for designing more effective compounds. dergipark.org.tr

Applications in Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and efficiency. wuxiapptec.comuc.pt Future research will explore the application of this compound in flow chemistry systems. mdpi.comwuxiapptec.com This technology allows for precise control over reaction parameters, leading to higher yields and purities. wuxiapptec.comucd.ie Furthermore, the integration of automated synthesis platforms will accelerate the discovery and optimization of new reactions and molecules, enabling high-throughput screening of reaction conditions and rapid library synthesis. uchicago.edu

Interactive Data Table: Future Research Focus Areas

| Research Area | Key Objectives | Potential Impact |

| Novel Reaction Pathways | Discover new transformations, improve reaction selectivity. | Expanded synthetic utility, access to novel compounds. |

| Green Chemistry | Reduce environmental impact, use sustainable resources. | More environmentally friendly and efficient chemical processes. |

| Biologically Active Scaffolds | Design and synthesize compounds for therapeutic use. | Development of new drugs and treatments for various diseases. |

| Advanced Characterization | Elucidate molecular structure and properties. | Deeper understanding of structure-activity relationships. |

| Flow Chemistry & Automation | Improve reaction efficiency, safety, and scalability. | Faster and more efficient development of new chemical entities. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(Chloromethyl)-6-methoxypyridine, and how can reaction conditions be optimized for yield?

- Answer : The compound is typically synthesized via halogenation of a methoxypyridine precursor. For example, 2-(chloromethyl)-6-methylpyridine analogs are prepared using chlorinating agents like thionyl chloride or phosphorus pentachloride under anhydrous conditions . Optimization involves controlling temperature (e.g., 0–5°C to minimize side reactions) and using catalysts such as tetraethylammonium chloride ([Et₄N]Cl) to enhance reactivity . Yield improvements may require inert atmospheres (e.g., nitrogen) and stoichiometric adjustments of reagents.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. The ¹H NMR spectrum will show distinct signals for the methoxy group (~δ 3.8–4.0 ppm) and chloromethyl protons (~δ 4.5–4.7 ppm). Mass spectrometry (MS) with electron ionization (EI) provides molecular weight verification (e.g., m/z 171.045 for C₈H₁₀ClNO) . Infrared (IR) spectroscopy identifies functional groups like C-Cl (~550–650 cm⁻¹) and C-O (~1250 cm⁻¹) stretches .

Q. What safety protocols are essential when handling this compound in the lab?

- Answer : Due to its chlorinated structure, use fume hoods and wear nitrile gloves, protective eyewear, and lab coats. Avoid skin contact, as chlorinated compounds may cause irritation . Waste should be segregated into halogenated organic containers and disposed via certified hazardous waste services. Emergency protocols for spills include neutralization with sodium bicarbonate and adsorption with inert materials .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the reactivity of this compound?

- Answer : Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites by analyzing molecular electrostatic potential (MESP) surfaces. For example, the chloromethyl group’s electron-withdrawing effect lowers the LUMO energy, making it susceptible to nucleophilic substitution . DFT also models transition states in reactions (e.g., SN2 mechanisms), helping optimize catalysts or solvents for regioselective transformations .

Q. What strategies resolve contradictions in catalytic activity data during cross-coupling reactions involving this compound?

- Answer : Discrepancies in catalytic efficiency (e.g., using nickel or palladium catalysts) may arise from ligand effects or solvent polarity. Systematic studies should compare bidentate ligands (e.g., P,N phosphinitooxazoline) to stabilize metal centers and improve turnover numbers . Kinetic profiling (e.g., variable-temperature NMR) identifies intermediates, while control experiments rule out side reactions like homocoupling .

Q. How can this compound serve as a precursor for bioactive heterocycles?

- Answer : The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alcohols to form derivatives like aminomethylpyridines or thioethers . For example, reacting with thiourea yields thiazolo[5,4-b]pyridines, which show antimicrobial activity . Oxidation with m-chloroperbenzoic acid forms sulfoxides, while reduction with NaBH₄ produces thiazolidines for further functionalization .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

- Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) separates impurities like dechlorinated byproducts. Gas chromatography-mass spectrometry (GC-MS) identifies volatile contaminants, while X-ray crystallography resolves structural ambiguities in crystalline derivatives . Method validation includes spike/recovery tests to ensure accuracy at ppm-level detection .

Methodological Resources

- Synthesis : Refer to protocols in Inorganic Chemistry (2004) for nickel-catalyzed coupling reactions .

- Computational Analysis : Use Gaussian09 for DFT studies, referencing MURUGAVEL et al. (2019) for MESP surface generation .

- Safety : Follow NIST and FDA guidelines for handling chlorinated organics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products